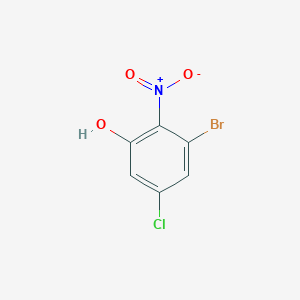

3-Bromo-5-chloro-2-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-chloro-2-nitrophenol is a compound with the molecular formula C6H3BrClNO3 and a molecular weight of 252.45 . It is a yellow to brown solid and is used in various industrial applications.

Molecular Structure Analysis

The InChI code for 3-Bromo-5-chloro-2-nitrophenol is1S/C6H3BrClNO3/c7-4-1-3(8)2-5(10)6(4)9(11)12/h1-2,10H . This indicates the presence of bromine, chlorine, and a nitro group attached to a phenol group. Physical And Chemical Properties Analysis

3-Bromo-5-chloro-2-nitrophenol is a yellow to brown solid . It has a molecular weight of 252.45 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications

Antimicrobial Activity

The compound has been indirectly linked to antimicrobial activity through its structural similarity and potential as a precursor in the synthesis of compounds with antimicrobial properties. For instance, Cu(II) and Fe(III) complexes with related bromo-nitrophenol derivatives have shown significant antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Tavman et al., 2010).

Environmental Chemistry

In environmental chemistry, derivatives of chloro-nitrophenol, which share functional groups with 3-Bromo-5-chloro-2-nitrophenol, have been studied for their degradation pathways by bacteria, indicating their role in bioremediation processes. The degradation of similar compounds like 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134, for example, has been elucidated, showing the microbial reduction and subsequent detoxification of such environmental pollutants (Schenzle et al., 1999).

Organic Synthesis

In organic synthesis, compounds containing bromo, chloro, and nitro groups are valuable intermediates for the construction of more complex molecules. For example, the cyclisation of 2-(3-halopropyl)-4-nitrophenols, closely related to 3-Bromo-5-chloro-2-nitrophenol, demonstrates the compound's potential utility in synthesizing heterocyclic compounds, which are important in pharmaceutical chemistry (Schmidtchen, 1986).

Safety and Hazards

properties

IUPAC Name |

3-bromo-5-chloro-2-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(10)6(4)9(11)12/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDPSJHTEHGMJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-2-nitrophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-6H-thieno[2,3-c]pyridin-7-one](/img/structure/B1374674.png)